![molecular formula C18H15ClN2O4 B2705511 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-28-0](/img/structure/B2705511.png)
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic molecule that features a complex structure combining an indole core with a benzodioxole moiety and a nitroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the indole core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Halogen atoms in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of alkyl or aryl groups in place of halogens.
Applications De Recherche Scientifique
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole exerts its effects involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole
- 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-pyrrole
Uniqueness
The unique combination of the benzodioxole moiety with the indole core and the nitroethyl group distinguishes 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole from other similar compounds. This structure imparts specific chemical properties and biological activities that are not observed in other related molecules.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-17(12-4-2-3-5-15(12)20-10)13(8-21(22)23)11-6-14(19)18-16(7-11)24-9-25-18/h2-7,13,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGLGXAZZSWVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C(=C3)Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
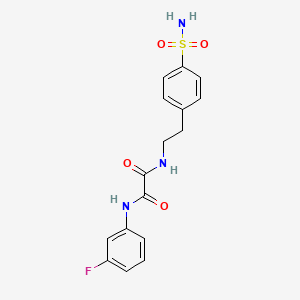
![8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705430.png)
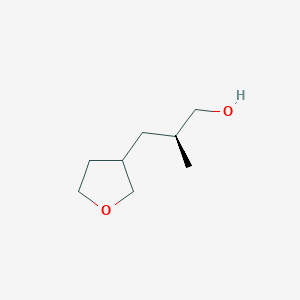
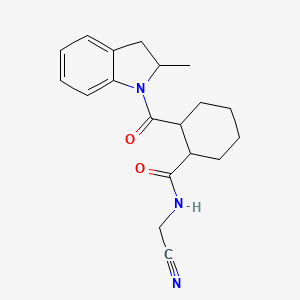


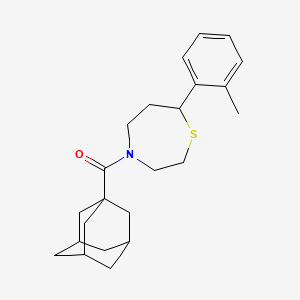
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
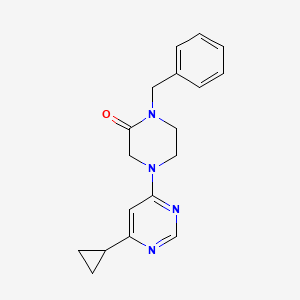
![3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705445.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)
![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

